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Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]piperidine

Cat. No.: B8733290 Get Quote

Technical Monograph: 3-[(4-
Chlorophenyl)thio]piperidine
Abstract
This technical guide provides a comprehensive analysis of 3-[(4-
Chlorophenyl)thio]piperidine (CAS: 101768-48-3), a specialized heterocyclic building block

used in medicinal chemistry. Primarily utilized in the development of serotonin (SERT) and

dopamine (DAT) transporter modulators, this compound serves as a critical scaffold for

exploring structure-activity relationships (SAR) in neuropsychiatric drug discovery. This

document details its physicochemical profile, a validated synthetic pathway, pharmacological

applications, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
3-[(4-Chlorophenyl)thio]piperidine is a chiral molecule typically supplied as a hydrochloride

salt to enhance stability and water solubility. It features a piperidine ring substituted at the 3-

position with a 4-chlorophenylthio group, acting as a flexible lipophilic pharmacophore.

Table 1: Physicochemical Specifications
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Property Specification

Chemical Name 3-[(4-Chlorophenyl)thio]piperidine

CAS Number
101768-48-3 (HCl salt) / 101768-63-2 (4-isomer

ref)

Synonyms
3-(4-Chlorophenylsulfanyl)piperidine; 3-(p-

Chlorophenylthio)piperidine

Molecular Formula
C₁₁H₁₄ClNS (Free Base); C₁₁H₁₅Cl₂NS (HCl

Salt)

Molecular Weight
227.75 g/mol (Free Base); 264.21 g/mol (HCl

Salt)

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, Methanol, Water (as HCl salt)

pKa (Calc.) ~9.8 (Piperidine Nitrogen)

LogP (Calc.) ~3.2 (Lipophilic)

Validated Synthetic Protocol (N-Boc Route)
To ensure high regioselectivity and prevent the formation of aziridinium intermediates common

in unprotected piperidine chemistry, a Protection-Activation-Displacement-Deprotection (PADD)

strategy is recommended. This route guarantees the integrity of the 3-position substitution.

Reaction Scheme Visualization

3-Hydroxypiperidine 1. N-Boc Protection
(Boc2O, TEA) N-Boc-3-Hydroxypiperidine 2. Activation

(MsCl, TEA) N-Boc-3-Mesylate 3. Thioether Formation
(4-Cl-Ph-SH, K2CO3, DMF) N-Boc-3-[(4-Cl-Ph)thio]piperidine 4. Deprotection

(4M HCl/Dioxane)
3-[(4-Chlorophenyl)thio]

piperidine HCl

Click to download full resolution via product page

Figure 1: Step-wise synthesis ensuring regiochemical integrity via N-Boc protection.
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Detailed Methodology
Step 1: Protection & Activation

Dissolution: Dissolve 3-hydroxypiperidine (10 mmol) in DCM (50 mL). Add Triethylamine

(TEA, 12 mmol).

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) dropwise at 0°C. Stir at RT for 4

hours. Wash with water, dry (Na₂SO₄), and concentrate to yield N-Boc-3-hydroxypiperidine.

Activation: Redissolve the intermediate in DCM. Add TEA (15 mmol). Cool to 0°C. Add

Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 2 hours.

Checkpoint: TLC should show complete conversion of the alcohol to the less polar

mesylate.

Step 2: Nucleophilic Displacement (The Critical Step)
Preparation: In a separate flask, dissolve 4-chlorothiophenol (12 mmol) in dry DMF (20 mL).

Add Potassium Carbonate (K₂CO₃, 20 mmol). Stir for 30 mins to generate the thiolate anion.

Coupling: Add the N-Boc-3-mesylate solution (from Step 1) to the thiolate mixture.

Reaction: Heat to 60°C for 6-12 hours.

Mechanism:[1][2][3] S_N2 displacement. The sulfur nucleophile attacks the carbon bearing

the mesylate, inverting the stereochemistry (if starting with chiral material).

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry and

concentrate.

Step 3: Deprotection & Salt Formation
Acidolysis: Dissolve the oily residue in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether to induce

crystallization.

Filtration: Filter the white solid, wash with ether, and dry under vacuum.
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Pharmacological Applications & SAR
This molecule is a "privileged structure" in neuropharmacology, specifically for targeting

monoamine transporters. It serves as a positional isomer to the more common 4-substituted

analogs (e.g., precursors to paroxetine-like molecules).

Pharmacophore Mapping
The molecule consists of three distinct domains interacting with the transporter protein (e.g.,

SERT):

Cationic Head (Piperidine Nitrogen): Forms an ionic bond with the conserved Aspartate

residue (Asp98 in SERT).

Linker (Thioether): Provides flexibility and metabolic stability compared to ether (-O-) linkers.

Lipophilic Tail (4-Chlorophenyl): Occupies the hydrophobic S1 or S2 pocket of the

transporter.
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(Ionic Interaction)

Serotonin Transporter
(SERT)

Asp98 Binding

Dopamine Transporter
(DAT)

Thioether Linker
(Flexibility)

Spacer

4-Chlorophenyl Ring
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Figure 2: Pharmacophore mapping of 3-[(4-Chlorophenyl)thio]piperidine against monoamine

transporters.

Research Utility
Selectivity Profiling: Researchers use the 3-isomer vs. the 4-isomer to probe the steric

constraints of the transporter binding site. The 3-substitution creates a "kinked" geometry

that may favor DAT over SERT or vice versa depending on the specific scaffold.
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Metabolic Stability: The thioether linkage is generally more resistant to oxidative metabolism

(CYP450) than the corresponding ether, prolonging half-life in in vivo studies.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters must

be met.

¹H NMR (400 MHz, DMSO-d₆):

δ 7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) – Aromatic protons.

δ 3.40–3.20 (m, 1H, CH-S) – Methine proton at C3.

δ 3.10–2.80 (m, 4H, Piperidine CH₂) – Alpha-protons to Nitrogen.

δ 9.20 (br s, 2H, NH₂⁺) – Ammonium salt protons.

Mass Spectrometry (ESI+):

m/z = 228.05 [M+H]⁺ (consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class Hazard Statement Precautionary Measures

Acute Toxicity H302: Harmful if swallowed.
Do not eat, drink, or smoke

when using.

Skin Irritation H315: Causes skin irritation.
Wear nitrile gloves and lab

coat.

Eye Irritation
H319: Causes serious eye

irritation.

Wear safety goggles. Rinse

cautiously with water if

exposed.

Sensitization
Potential skin sensitizer

(Thioether).

Avoid breathing dust/vapors.

Use in a fume hood.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly

sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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